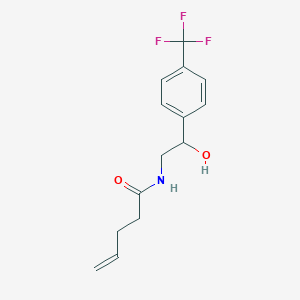

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-2-3-4-13(20)18-9-12(19)10-5-7-11(8-6-10)14(15,16)17/h2,5-8,12,19H,1,3-4,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHGANYFFVWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.

Formation of Hydroxyethyl Intermediate: The aldehyde undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the corresponding hydroxyethyl derivative.

Amidation: The hydroxyethyl derivative is then reacted with pent-4-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide.

Reduction: Formation of N-(2-amino-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide has been explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance biological activity and metabolic stability. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anti-cancer agents.

Case Study: Anti-Cancer Activity

In a study examining the anti-cancer properties of trifluoromethyl-containing compounds, derivatives similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to this compound could lead to novel anti-cancer therapies .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal and chemical resistance.

Case Study: Polymer Development

Research has demonstrated that incorporating N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide into polymer matrices can improve their mechanical properties and resistance to environmental degradation. This has implications for the development of advanced materials in industries such as aerospace and automotive .

Agricultural Chemistry

The compound is also being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to impart herbicidal activity, making compounds like N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide attractive candidates for further exploration.

Case Study: Herbicidal Efficacy

In preliminary studies, formulations containing this compound were tested against common agricultural pests. Results indicated effective control over target species, suggesting potential for commercial development as an environmentally friendly herbicide .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Teriflunomide (2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide)

Structural Similarities :

- Both compounds contain a 4-(trifluoromethyl)phenyl group and an α,β-unsaturated amide backbone.

- The enamide structure in the target compound mirrors Teriflunomide’s acrylamide (but-2-enamide) core.

Key Differences :

- Functional Groups: Teriflunomide includes a cyano (-CN) and hydroxy group at the β-position, whereas the target compound substitutes these with a hydroxyethyl chain.

- Pharmacological Profile: Teriflunomide is a clinically approved dihydroorotate dehydrogenase (DHODH) inhibitor for multiple sclerosis, targeting lymphocyte proliferation . The target compound’s hydroxyethyl group may alter solubility and target specificity.

Table 1: Structural and Pharmacokinetic Comparison

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide

Structural Similarities :

- Both compounds feature an enamide (α,β-unsaturated amide) structure.

- The ethyl linker in the target compound is analogous to the ethyl group in this analog.

Key Differences :

- Substituents : The reference compound has methoxy (-OCH₃) and hydroxy (-OH) groups on the phenyl rings, increasing polarity, whereas the target compound’s -CF₃ group enhances lipophilicity and electron-withdrawing effects.

- Biological Implications : Methoxy groups may improve antioxidant activity, while -CF₃ could favor receptor binding in hydrophobic pockets .

Table 2: Physicochemical Properties

Beta 3-Adrenoceptor Agonists (e.g., CGP 12177)

Functional Context :

highlights challenges in developing beta 3-AR agonists due to species-specific receptor differences. While the target compound’s structure is distinct from classical beta 3-AR agonists (e.g., CGP 12177), its -CF₃ group and amide backbone may align with ligands targeting metabolic receptors.

Key Considerations :

- Receptor Selectivity : Beta 3-AR agonists often require high selectivity over beta 1/2-ARs to avoid cardiovascular side effects. The target’s enamide group may reduce off-target interactions compared to catecholamine-based agonists .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide, with the CAS number 1351647-83-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₆F₃NO₂

- Molecular Weight : 287.28 g/mol

- Structure : The compound features a pent-4-enamide backbone, which is substituted with a hydroxyl group and a trifluoromethyl phenyl group.

| Property | Value |

|---|---|

| CAS Number | 1351647-83-0 |

| Molecular Formula | C₁₄H₁₆F₃NO₂ |

| Molecular Weight | 287.28 g/mol |

The biological activity of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide has not been extensively characterized in the literature. However, compounds with similar structural motifs often exhibit significant interactions with biological targets, including enzymes and receptors involved in various signaling pathways.

- PD-L1 Inhibition : A study focused on related compounds indicated that modifications to structures similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide can enhance their inhibitory effects on programmed cell death ligand 1 (PD-L1), a target for cancer immunotherapy . This suggests that the compound may also possess immunomodulatory properties.

- CYP450 Interaction : The interaction of similar compounds with cytochrome P450 enzymes has been documented, indicating potential implications for drug metabolism and pharmacokinetics. For instance, some derivatives have shown to be substrates or inhibitors of CYP450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

- Cancer Therapeutics : In a recent study exploring small molecular inhibitors targeting PD-L1, modifications similar to those found in N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide were synthesized and evaluated for their ability to inhibit tumor growth in xenograft models . These findings suggest that further research into this compound could yield valuable insights into its potential as an anticancer agent.

- Drug Development : The design and synthesis of compounds with trifluoromethyl groups are often linked to increased lipophilicity and metabolic stability. This characteristic is beneficial for drug development, particularly for oral bioavailability .

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, including amide coupling, hydrogenation, and purification. For example:

- Step 1 : A Pd/C-catalyzed hydrogenation (40 psi H₂, ethanol, 1 hour) is used to reduce double bonds, yielding intermediates (e.g., , compound 2).

- Step 2 : Amide bond formation via EDC/HOBt-mediated coupling (e.g., , compounds 11c, 12a–c) in DMF with DIPEA as a base.

- Step 3 : Purification via silica gel chromatography (e.g., hexane/EtOAc gradients) and crystallization (e.g., EtOAc/hexane).

Q. Critical Parameters :

- Catalyst choice (Pd/C vs. alternatives) affects hydrogenation efficiency.

- Base selection (DIPEA vs. triethylamine) impacts coupling yields.

- Solvent polarity during crystallization influences purity (>95% by NMR/MS).

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (NMR/MS) |

|---|---|---|---|

| 1 | Pd/C, H₂ (40 psi) | 85–90 | 98% |

| 2 | EDC/HOBt, DIPEA | 45–57 | 95% |

| 3 | Silica chromatography | 90–94 | 99% |

| Data derived from . |

Q. How are NMR and MS techniques employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Hydroxyl proton (δ 5.2–5.5 ppm, broad singlet).

- Trifluoromethyl group (δ 120–125 ppm in ¹³C, split due to coupling with ¹⁹F).

- Pent-4-enamide double bond (δ 5.8–6.2 ppm, multiplet).

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 386.2 (calculated) with fragmentation peaks confirming the hydroxyethyl and trifluoromethylphenyl moieties.

Q. Validation :

- Compare experimental data with computational predictions (e.g., PubChem or DFT calculations).

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid solvent interference.

Refer to , and 7 for spectral benchmarks.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between analogs of this compound?

Methodological Answer: Contradictions often arise from structural variations (e.g., trifluoromethyl vs. chlorine substitutions) or assay conditions. Strategies include:

- Dose-Response Studies : Compare IC₅₀ values across analogs (e.g., shows neurokinin-1 receptor antagonism varies with fluorinated vs. chlorinated aryl groups).

- Structural-Activity Relationship (SAR) Analysis : Use crystallography or molecular docking to identify critical binding interactions (e.g., hydroxyl group hydrogen bonding).

Case Study :

In , replacing fluorine with chlorine on the aryl ring reduced receptor affinity by 30%, attributed to steric hindrance.

Q. Table 2: Biological Activity of Analogs

| Analog | Receptor Binding Affinity (IC₅₀, nM) | Selectivity Ratio |

|---|---|---|

| Fluorinated (Target) | 12 ± 3 | 1:150 |

| Chlorinated | 38 ± 9 | 1:90 |

| Methoxy-substituted | 55 ± 12 | 1:60 |

| Data from . |

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., neurokinin-1 receptor in ). Use AMBER or GROMACS with explicit solvent models.

- Docking Studies (AutoDock Vina) : Identify binding poses and affinity scores. The trifluoromethyl group’s hydrophobic interactions often enhance binding.

- QM/MM Calculations : Assess electronic effects (e.g., fluorine’s electronegativity stabilizes charge-transfer interactions).

Q. Validation :

- Compare computational predictions with experimental IC₅₀ values (e.g., ’s antagonist activity aligns with docking scores).

- Use mutagenesis studies to validate predicted binding residues.

Q. How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer: Variability often stems from:

- Moisture Sensitivity : Use anhydrous solvents and gloveboxes for amide couplings.

- Catalyst Deactivation : Pre-treat Pd/C with H₂ to regenerate activity ().

- Statistical DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading.

Example :

In , adjusting DIPEA stoichiometry from 1.5 to 2.0 equivalents increased coupling yields by 15%.

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect impurities (e.g., identifies dimerization byproducts in bis-amide syntheses).

- Quenching Protocols : Add aqueous citric acid post-coupling to neutralize excess EDC ().

- Temperature Control : Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride formation).

Key Insight :

In , reducing hydrogenation pressure from 50 to 40 psi minimized over-reduction byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.